7-Hydroxyellipticine can be derived from ellipticine through various synthetic methods, including enzymatic oxidation using cytochrome P450 enzymes. These enzymes facilitate the introduction of hydroxyl groups into the ellipticine molecule, resulting in different hydroxy derivatives, including 7-hydroxyellipticine .
Chemically, 7-hydroxyellipticine belongs to the class of alkaloids and is categorized as a pyrido[4,3-b]carbazole. Its structure is characterized by a fused ring system that contributes to its pharmacological properties. The compound is classified under secondary metabolites with notable biological activities, particularly in cancer treatment.
The synthesis of 7-hydroxyellipticine typically involves the hydroxylation of ellipticine. One common method employs cytochrome P450 enzymes to catalyze the oxidation process. This biocatalytic approach allows for selective hydroxylation under mild conditions, leading to high yields of the desired product.
The enzymatic oxidation process generally requires:
In laboratory settings, ellipticine is incubated with the enzyme and co-factors, resulting in the formation of 7-hydroxyellipticine alongside other hydroxylated derivatives .
The molecular structure of 7-hydroxyellipticine features a complex arrangement typical of pyrido[4,3-b]carbazole derivatives. The key structural components include:
The molecular formula for 7-hydroxyellipticine is with a molecular weight of approximately 253.31 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry analyses, which confirm its identity and purity .
7-Hydroxyellipticine undergoes various chemical reactions that can modify its structure and enhance its biological activity:
Common reagents used in these reactions include:
The mechanism of action for 7-hydroxyellipticine primarily involves:
This dual mechanism enhances its efficacy as an anticancer agent, particularly against various tumor types.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis and application studies .
7-Hydroxyellipticine is primarily investigated for its potential applications in cancer therapy due to its cytotoxic effects on malignant cells. Research indicates that it may be effective against various cancers by inducing apoptosis through its mechanisms of action. Additionally, it serves as a valuable lead compound for further modifications aimed at enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .
7-Hydroxyellipticine (IUPAC name: 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-7-ol) is a monohydroxylated derivative of the alkaloid ellipticine. Its molecular formula is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol [1] [4]. The compound features a planar, polycyclic aromatic structure composed of a pyridocarbazole scaffold with a hydroxyl group at the C7 position and methyl groups at C5 and C11. This arrangement facilitates π-π stacking interactions with biological macromolecules and influences its electronic properties [2] [6].
Physicochemical Properties:
Table 1: Physicochemical Properties of 7-Hydroxyellipticine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₁₄N₂O | PubChem [1] |
Molecular Weight | 262.31 g/mol | PubChem [1] |
Melting Point | >250°C (decomposes) | Calculated [4] |
logP (Partition Coefficient) | ~3.5 | ChemBlink [4] |
UV-Vis λmax | 245 nm, 290–310 nm | Experimental [2] |
Ellipticine metabolism by human cytochrome P450 (CYP) enzymes generates multiple hydroxylated isomers, necessitating precise analytical differentiation. Key isomers include 7-hydroxyellipticine, 9-hydroxyellipticine, and 13-hydroxyellipticine, which differ in hydroxyl group placement on the carbazole nucleus [2] [6].
Metabolic Origins:
Differentiation Techniques:
Table 2: Differentiation of Hydroxyellipticine Isomers
Isomer | Primary CYP Enzyme | Characteristic MS/MS Fragments (m/z) | Key Distinguishing Feature |
---|---|---|---|
7-Hydroxyellipticine | CYP1A1/2 | 263.1 [M+H]⁺, 245.1 (-H₂O) | Dominant water loss fragment |
9-Hydroxyellipticine | CYP1A1/2 | 263.1 [M+H]⁺, 234.1 (-CHO) | Formaldehyde loss fragment |
13-Hydroxyellipticine | CYP3A4 | 263.1 [M+H]⁺, 230.1 (-H₂O -CH₃) | Combined water/methyl loss |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
UV-Visible Spectroscopy:
Advanced Spectroscopic Techniques:
Table 3: Spectroscopic Signatures of 7-Hydroxyellipticine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 9.5–10.0 (s, 1H) | C7-OH proton |
δ 7.8–8.2 (d, 2H) | Aromatic H-C8, H-C10 | |
¹³C NMR | δ 150–155 ppm | C7 (hydroxylated carbon) |
IR | 3200–3400 cm⁻¹ (broad) | O-H stretch |
1200–1250 cm⁻¹ | C-O stretch | |
UV-Vis | 245 nm, 290–310 nm | π-π/n-π transitions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7